molecular formula C8H15ClO B13203576 2-(Chloromethyl)-2-ethyloxane

2-(Chloromethyl)-2-ethyloxane

Cat. No.: B13203576
M. Wt: 162.66 g/mol
InChI Key: LNHKSHWSUDYUES-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-ethyloxane is an organic compound characterized by the presence of a chloromethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-ethyloxane typically involves the chloromethylation of 2-ethyloxane. One common method is the reaction of 2-ethyloxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as controlled temperature and pressure, along with efficient separation techniques, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-ethyloxane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and ketones.

    Reduction Reactions: The primary product is the methyl derivative of the original compound.

Scientific Research Applications

2-(Chloromethyl)-2-ethyloxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: The compound can be used to study biological pathways and interactions by incorporating it into biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-ethyloxane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-2-ethyloxane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Hydroxymethyl)-2-ethyloxane: Contains a hydroxymethyl group, making it less reactive than the chloromethyl derivative.

    2-(Methoxymethyl)-2-ethyloxane: Features a methoxymethyl group, which can influence its reactivity and applications.

Uniqueness

2-(Chloromethyl)-2-ethyloxane is unique due to the presence of the chloromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications where reactivity is a key factor.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-(chloromethyl)-2-ethyloxane

InChI

InChI=1S/C8H15ClO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3

InChI Key

LNHKSHWSUDYUES-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCO1)CCl

Origin of Product

United States

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